8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylphenyl group, and a pyrazolo[5,1-c][1,2,4]triazine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[5,1-c][1,2,4]triazine core and the subsequent introduction of the methoxyphenyl and trifluoromethylphenyl groups. The synthetic route may involve the use of reagents such as triethylamine, dichloromethane, and isocyanates under controlled reaction conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways . Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide lies in its combination of methoxyphenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18F3N5O2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C22H18F3N5O2/c1-12-18(14-7-9-17(32-3)10-8-14)20-28-27-19(13(2)30(20)29-12)21(31)26-16-6-4-5-15(11-16)22(23,24)25/h4-11H,1-3H3,(H,26,31) |
InChI Key |
WETWEKFKYIOOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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